molecular formula C22H19ClFNO4S B12207860 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide

Cat. No.: B12207860
M. Wt: 447.9 g/mol
InChI Key: VOUMNOKENWEYPP-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core, a furan ring, a fluorophenyl group, and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an amine derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an appropriate acylating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Dioxidotetrahydrothiophene Moiety: This moiety can be synthesized through the oxidation of a tetrahydrothiophene derivative using an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide core.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-methylphenyl)furan-2-yl]methyl}benzamide
  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}benzamide

Uniqueness

The uniqueness of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C22H19ClFNO4S

Molecular Weight

447.9 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]benzamide

InChI

InChI=1S/C22H19ClFNO4S/c23-17-5-1-16(2-6-17)22(26)25(19-11-12-30(27,28)14-19)13-20-9-10-21(29-20)15-3-7-18(24)8-4-15/h1-10,19H,11-14H2

InChI Key

VOUMNOKENWEYPP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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